4-Fluoropiperidine-4-carbonitrile
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Overview
Description
4-Fluoropiperidine-4-carbonitrile is a fluorinated organic compound with the molecular formula C6H9FN2 It is a derivative of piperidine, where a fluorine atom is substituted at the fourth position of the piperidine ring, and a nitrile group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropiperidine-4-carbonitrile typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically around -78°C, to ensure selectivity and yield .
Another method involves the use of cesium fluoride (CsF) as a fluorinating agent. This reaction is performed at room temperature, producing a mixture of fluorinated products .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically purified using techniques such as flash column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropiperidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: 4-Fluoropiperidine-4-amine.
Oxidation: 4-Fluoropiperidine-4-carboxylic acid.
Scientific Research Applications
4-Fluoropiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Fluoropiperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
4-Fluoropiperidine-4-carboxylate: Contains a carboxylate group instead of a nitrile, affecting its reactivity and applications.
4-Fluorobenzylpiperidine:
Uniqueness
4-Fluoropiperidine-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluoropiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYWONXIDDLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677559 |
Source
|
Record name | 4-Fluoropiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-75-9 |
Source
|
Record name | 4-Fluoropiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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